1H-Pyrazolo[1,5-a]benzimidazol-6-amine
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Overview
Description
1H-Pyrazolo[1,5-a]benzimidazol-6-amine is a heterocyclic compound that features a fused ring system combining pyrazole and benzimidazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[1,5-a]benzimidazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzimidazole with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[1,5-a]benzimidazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups at the amine position .
Scientific Research Applications
1H-Pyrazolo[1,5-a]benzimidazol-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[1,5-a]benzimidazol-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of benzimidazole.
Pyrazolo[3,4-d]pyrimidine: Another related compound with different ring fusion.
Benzimidazole derivatives: Compounds with similar benzimidazole moieties but different substituents.
Uniqueness: 1H-Pyrazolo[1,5-a]benzimidazol-6-amine is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
217318-25-7 |
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Molecular Formula |
C9H8N4 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
1H-pyrazolo[1,5-a]benzimidazol-6-amine |
InChI |
InChI=1S/C9H8N4/c10-6-1-2-8-7(5-6)12-9-3-4-11-13(8)9/h1-5,11H,10H2 |
InChI Key |
ACOXSMSVAVKLFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C3N2NC=C3 |
Origin of Product |
United States |
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